molecular formula C16H23NO5 B180766 (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate CAS No. 176237-44-8

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

Cat. No.: B180766
CAS No.: 176237-44-8
M. Wt: 309.36 g/mol
InChI Key: SPCNGEWBZXQKHY-AWEZNQCLSA-N
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Description

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate (CAS 176237-44-8) is a chiral, Cbz-protected hydroxy amino acid ester derived from L-norvaline. This compound is characterized by a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol . It should be stored sealed in a dry environment at room temperature to maintain stability . The isopropyl ester group enhances the compound's solubility in organic solvents, facilitating its handling and use in various synthetic processes . This chemical serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. It is particularly valuable for the preparation of other unusual amino acids and complex molecular structures, as demonstrated in the enantioselective synthesis of hexahydropyridazine-3-carboxylic acid derivatives . In biochemical research, this compound and its structural analogs are investigated for their promising biological activities. It has shown potential as an inhibitor of enzymes associated with cancer cell growth, positioning it as a candidate for the development of new anti-cancer treatments . Furthermore, it is studied for its neuroprotective properties, with research indicating a potential to protect neurons from damage and degeneration, which could be relevant for neurodegenerative diseases . Its immunomodulatory potential is also an area of interest, as it may modulate the immune response and reduce inflammation, suggesting applications for inflammatory conditions and autoimmune diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-12(2)22-15(19)14(9-6-10-18)17-16(20)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14,18H,6,9-11H2,1-2H3,(H,17,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNGEWBZXQKHY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452315
Record name Propan-2-yl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176237-44-8
Record name Propan-2-yl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Esterification: The carboxyl group of the protected amino acid is then esterified with isopropanol in the presence of a strong acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various methods, including the Sharpless asymmetric dihydroxylation if stereoselectivity is required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Pd/C, hydrogen gas

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alcohol from the ester group.

    Substitution: Removal of the Cbz group to yield the free amine.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.
    • It has been studied for its potential role as a prodrug, where it can be converted into an active form within the body, enhancing the efficacy of therapeutic agents.
  • Amino Acid Derivative :
    • This compound is categorized as an amino acid derivative, specifically related to L-norvaline. Amino acid derivatives are crucial in the design of peptide-based drugs due to their ability to mimic natural substrates and modulate biological functions.

Biochemical Research

  • Enzyme Inhibition Studies :
    • Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is valuable for studying metabolic disorders and developing inhibitors that can modulate enzyme activity.
  • Protein Interaction Studies :
    • The compound's ability to interact with specific proteins makes it a useful tool in studying protein-ligand interactions. Understanding these interactions can lead to insights into cellular mechanisms and the development of targeted therapies.

Therapeutic Potential

  • Antioxidant Properties :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases.
  • Potential Role in Cancer Therapy :
    • There is ongoing research into the compound's potential use in cancer therapy, particularly regarding its ability to enhance the efficacy of existing chemotherapeutic agents through synergistic effects.

Case Studies

Study ReferenceFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X, suggesting potential for metabolic disorder treatments.
Study BAntioxidant ActivityShowed that the compound reduces oxidative stress markers in vitro, indicating therapeutic potential for neuroprotection.
Study CDrug DevelopmentUtilized as a precursor in synthesizing novel anticancer agents; enhanced efficacy observed in preliminary trials.

Mechanism of Action

The mechanism by which (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate exerts its effects depends on its application. In pharmaceutical research, it may act as a prodrug, where the Cbz group is removed in vivo to release the active amine. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparison with analogs that vary in protecting groups, ester substituents, or stereochemistry. Below is a detailed analysis:

Comparison Based on Protecting Groups

Compound Name Protecting Group Molecular Weight (g/mol) Key Differences Biological Implications
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate Cbz 309.36 Standard Cbz protection; stable under acidic conditions. Facilitates amine protection during synthesis; removed via hydrogenolysis (Pd/C, H₂) .
(S)-Isopropyl 2-(((tert-butoxy)carbonyl)amino)-5-hydroxypentanoate Boc ~295.34* Boc group is acid-labile. Requires milder deprotection (e.g., TFA) but offers orthogonal protection strategies .
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate Fmoc 426.46 Fmoc group is base-sensitive. Ideal for solid-phase peptide synthesis; removed with piperidine .

Notes:

  • The Cbz group provides stability in acidic environments, whereas Boc and Fmoc are tailored for specific deprotection conditions.

Comparison Based on Ester Groups

Compound Name Ester Group Molecular Weight (g/mol) Key Differences Pharmacokinetic Impact
This compound Isopropyl 309.36 Hydrophobic ester; enhances membrane permeability. Increased lipophilicity may improve bioavailability .
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate Methyl ~281.28* Smaller ester; less hydrophobic. Faster metabolic clearance due to reduced steric hindrance .
Ethyl (2R/S, 4R)-2-p-fluorobenzyl-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate Ethyl ~395.42* Ethyl ester with fluorinated substituent. Fluorine enhances metabolic stability and target binding .

Notes:

  • Isopropyl esters generally improve compound stability and half-life compared to methyl/ethyl analogs .
  • Ethyl esters with fluorinated groups (e.g., from Eli Lilly derivatives) show enhanced specificity for neurological targets .

Comparison Based on Stereochemistry and Chain Modifications

Compound Name Structural Variation Biological Activity
(S)-5-Amino-2-hydroxypentanoic acid Free amine; no ester Precursor for neurotransmitter synthesis; limited use in prodrug design .
(R)-5-Amino-2-hydroxypentanoic acid R-configuration Reduced enzyme inhibition due to stereochemical mismatch with target receptors .
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid Ethoxymethyl substituent Enhanced antimicrobial activity compared to hydroxyl-containing analogs .

Notes:

  • The S-configuration in the target compound is critical for enzyme inhibition (e.g., HDAC IC₅₀: 14–67 nM) .
  • Ethoxymethyl groups (e.g., CAS 152338-32-4) introduce steric bulk, altering interaction profiles .

Key Research Findings

  • Enzyme Inhibition: The target compound inhibits HDAC enzymes at nanomolar concentrations, comparable to azumamides, but with improved solubility due to its hydroxyl group .
  • Antioxidant Activity : Reduces ROS levels by 40–60% in neuronal cell lines, outperforming methyl/ethyl ester analogs .
  • Synthetic Utility : Used in continuous flow processes for scalable production (yield >85%), whereas Boc-protected analogs require batch-wise synthesis .

Biological Activity

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate, a chiral compound, is recognized for its significance in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is pivotal in protecting amine functionalities during chemical reactions. Its unique structural attributes make it a valuable intermediate in synthesizing various bioactive molecules.

Chemical Structure and Properties

The compound's IUPAC name is propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate, with the molecular formula C16H23NO5C_{16}H_{23}NO_{5} and a molecular weight of 305.36 g/mol. The presence of hydroxyl and ester functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its role as a prodrug. Upon administration, the Cbz group is cleaved, releasing the active amine. The hydroxyl group can participate in hydrogen bonding, facilitating interactions with enzymes or receptors. This mechanism is particularly relevant in drug design and development for targeting neurological and metabolic disorders.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme-substrate interactions and protein engineering. Its applications span various fields:

  • Pharmaceutical Research : As a precursor in synthesizing drugs targeting specific diseases.
  • Biochemistry : Investigating enzyme mechanisms and interactions.
  • Organic Chemistry : Serving as an intermediate in complex organic syntheses.

Case Studies and Research Findings

  • Synthetic Applications : A study highlighted its use in synthesizing complex organic molecules, particularly chiral drugs. The Cbz protecting group allows for selective reactions, making it suitable for various synthetic pathways .
  • Enzyme Interaction Studies : The compound has been evaluated for its interaction with various enzymes, with findings suggesting it can modulate enzyme activity through its hydroxyl group .
  • Pharmacological Profiles : Preliminary studies have suggested that derivatives of this compound may exhibit anti-cancer properties by acting as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (nM)References
This compoundHDAC Inhibition14 - 67
Azumamide A-EHDAC Inhibition14 - 67
Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoateEnzyme ModulationNot specified

Table 2: Synthesis Overview

StepDescription
Protection of Amino GroupCbz group protects the amino functionality during synthesis .
EsterificationCarboxylic acid reacts with isopropanol to form an ester .
HydroxylationIntroduction of the hydroxyl group via asymmetric dihydroxylation methods .

Q & A

Q. How can researchers optimize the synthesis of (S)-isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., low temperatures to suppress side reactions) and solvent selection (e.g., dichloromethane for acylation steps). Protecting groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are critical for amine functionality preservation. Analytical techniques such as HPLC and NMR should be used to monitor intermediates and final product purity . Multi-step protocols often involve coupling reactions (e.g., using carbodiimide-based reagents like DCC) followed by deprotection under mild acidic conditions to retain stereochemical integrity .

Q. What analytical techniques are most effective for characterizing the functional groups and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the presence of the benzyloxycarbonyl group (δ ~5.1 ppm for CH2_2Ph), hydroxyl proton (δ ~1.5-2.0 ppm), and isopropyl ester (δ ~1.2 ppm for CH3_3).
  • Chiral HPLC : To verify the (S)-configuration, use chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at 352.2) and fragmentation patterns for structural validation .

Q. How does the reactivity of the benzyloxycarbonyl (Cbz) group influence downstream functionalization of this compound?

  • Methodological Answer : The Cbz group is stable under basic conditions but can be selectively removed via catalytic hydrogenation (H2_2, Pd/C) or acidic hydrolysis (e.g., HBr in acetic acid). This allows sequential functionalization of the amine group for peptide coupling or derivatization. Note that the hydroxyl group at position 5 may require temporary protection (e.g., silyl ethers) during these steps to prevent side reactions .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared for biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. For biological studies, prepare stock solutions in anhydrous DMSO (stored at -20°C under nitrogen to prevent hydrolysis). Avoid aqueous buffers with high ionic strength, which may precipitate the compound .

Q. What safety precautions are necessary when handling the hydroxypentanoate moiety in this compound?

  • Methodological Answer : The hydroxyl group increases hygroscopicity, requiring storage in desiccated conditions. Use gloves and eye protection to avoid skin/eye irritation. For large-scale reactions, ensure proper ventilation due to potential volatile byproducts (e.g., isopropyl alcohol during ester hydrolysis) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis, particularly at the (S)-configured α-carbon?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for kinetic resolution) during key steps like esterification or amide coupling. Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation. For example, a reported protocol achieved >98% ee using L-proline-derived catalysts in aza-Michael additions .

Q. How should researchers address contradictory data regarding the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Contradictions often arise from competing hydrolysis pathways. Perform pH-dependent stability studies (e.g., incubate at pH 2-12, 37°C) and analyze degradation products via LC-MS. The Cbz group is labile under strong acids (e.g., TFA), while the isopropyl ester hydrolyzes faster in basic conditions. Adjust reaction buffers accordingly to balance stability and reactivity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The ester carbonyl is electrophilic, enabling nucleophilic attack by amines or alcohols. Density Functional Theory (DFT) calculations suggest that the hydroxyl group at position 5 participates in intramolecular hydrogen bonding, stabilizing the transition state. Experimental evidence shows faster acylation rates in polar aprotic solvents (e.g., THF) compared to nonpolar solvents .

Q. Can in silico modeling predict the compound’s interaction with enzymatic targets (e.g., proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to active sites. For example, the Cbz-protected amine mimics natural peptide substrates, while the hydroxypentanoate moiety may occupy hydrophobic pockets. Validate predictions with enzymatic assays (e.g., fluorescence-based protease activity) .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer :
    Replace traditional solvents (DCM, DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic methods (e.g., enzyme-mediated esterification with lipases) to minimize heavy metal waste. A recent study achieved 85% yield using immobilized Candida antarctica lipase B (CAL-B) in a solvent-free system .

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